An In-depth Technical Guide to the Physicochemical Properties of (+/-)-4-O-Ethyl Albuterol
An In-depth Technical Guide to the Physicochemical Properties of (+/-)-4-O-Ethyl Albuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-4-O-Ethyl albuterol is a synthetic analog of the widely-used short-acting β2-adrenergic receptor agonist, albuterol (salbutamol).[] The structural modification, specifically the ethylation of the phenolic hydroxyl group at the 4-position of the phenyl ring, is of significant interest in medicinal chemistry and pharmacology. This alteration is hypothesized to modulate the compound's pharmacokinetic profile, potentially leading to an extended duration of action compared to its parent compound.[] As a racemic mixture, it comprises equal parts of the (R)- and (S)-enantiomers, both of which may contribute to its overall biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (±)-4-O-Ethyl albuterol, offering valuable insights for researchers and professionals engaged in the development of novel respiratory therapeutics.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of a drug candidate is paramount for its development. These properties influence its formulation, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C15H25NO3 | [] |
| Molecular Weight | 267.37 g/mol | [] |
| IUPAC Name | 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol | [] |
| CAS Number | 2387728-91-6 | |
| Melting Point | 104-106 °C | [] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Moderately soluble in water; higher solubility in polar organic solvents such as ethanol and methanol. | [] |
| Predicted pKa | Basic pKa: ~9.5 (tertiary amine); Acidic pKa: >14 (alcoholic hydroxyl) | |
| Predicted logP | ~1.5 - 2.0 |
Note on Predicted Values: The pKa and logP values are computationally predicted and should be confirmed by experimental analysis. The prediction is based on the structure of the molecule and known values for similar functional groups.
Stereochemistry
(±)-4-O-Ethyl albuterol is a racemic mixture, containing two enantiomers due to the chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. The (R)-enantiomer of albuterol is known to be the active component responsible for bronchodilation, while the (S)-enantiomer is largely inactive and may even contribute to some adverse effects. The relative biological activities of the individual enantiomers of 4-O-Ethyl albuterol have not been extensively reported.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of (±)-4-O-Ethyl albuterol rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the benzylic alcohol proton, the methine proton of the ethanolamine side chain, the methylene protons adjacent to the nitrogen, and the nine equivalent protons of the tert-butyl group.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the ethoxy group, the benzylic alcohol carbon, the carbons of the ethanolamine side chain, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of (±)-4-O-Ethyl albuterol is expected to exhibit characteristic absorption bands corresponding to:
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O-H stretching of the alcoholic hydroxyl group (~3300-3400 cm⁻¹)
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N-H stretching of the secondary amine (~3200-3300 cm⁻¹)
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C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹)
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C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1480 cm⁻¹)
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C-O stretching of the ether and alcohol functional groups (~1050-1250 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometric analysis would likely show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. The fragmentation pattern would be expected to involve cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, as well as loss of the tert-butyl group.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Pharmacology and Mechanism of Action
As an analog of albuterol, (±)-4-O-Ethyl albuterol is expected to act as a selective agonist for the β2-adrenergic receptor.[] These receptors are predominantly located on the smooth muscle cells of the airways.
Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like (±)-4-O-Ethyl albuterol initiates a G-protein-mediated signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway.
The ethylation at the 4-O position may influence the compound's binding affinity and residence time at the receptor, potentially contributing to a longer duration of bronchodilatory effect compared to albuterol. However, specific binding affinity data for (±)-4-O-Ethyl albuterol is not currently available in the public domain.
Analytical Methodologies
The quantification and purity assessment of (±)-4-O-Ethyl albuterol in pharmaceutical preparations and biological matrices would typically be performed using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
This protocol is a representative method for the analysis of albuterol and its analogs.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
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Flow Rate: Typically 1.0 mL/min.
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Detection Wavelength: Approximately 276 nm, which is the λmax for albuterol.
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Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm filter before injection.
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Standard Preparation: Prepare a stock solution of a reference standard of (±)-4-O-Ethyl albuterol of known concentration in the same solvent as the sample. Prepare a series of dilutions to create a calibration curve.
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Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Caption: HPLC Analysis Workflow.
Stability Profile
The stability of (±)-4-O-Ethyl albuterol is a critical parameter for its formulation and storage. While specific stability data for this analog is not available, studies on albuterol indicate that it is susceptible to degradation under certain conditions.
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pH: Albuterol is more stable in acidic to neutral solutions. Alkaline conditions can lead to degradation.
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Oxidation: The phenolic hydroxyl group in albuterol is susceptible to oxidation. The ethylation in (±)-4-O-Ethyl albuterol may offer some protection against oxidative degradation at this position.
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Light: Albuterol solutions can be sensitive to light and should be protected from direct exposure.
A comprehensive stability study for (±)-4-O-Ethyl albuterol would involve subjecting the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the degradation products using a stability-indicating HPLC method.
Conclusion
(±)-4-O-Ethyl albuterol presents an interesting modification to the well-established albuterol structure. Its physicochemical properties, particularly its potential for increased lipophilicity and metabolic stability due to the ethyl group, warrant further investigation. This technical guide has provided a comprehensive overview of its known characteristics and scientifically-grounded predictions for its other key properties. The detailed experimental protocols and diagrams serve as a valuable resource for researchers in the field of respiratory drug discovery and development, facilitating further exploration of this promising compound. The elucidation of the specific pharmacological and pharmacokinetic profiles of the individual enantiomers will be a crucial next step in determining the full therapeutic potential of (±)-4-O-Ethyl albuterol.
References
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BOC Sciences. (±)-4-O-Ethyl Albuterol.
